molecular formula C6H3F3O2S B3046602 5-(Trifluoromethyl)thiophene-3-carboxylic acid CAS No. 1260671-29-1

5-(Trifluoromethyl)thiophene-3-carboxylic acid

Cat. No.: B3046602
CAS No.: 1260671-29-1
M. Wt: 196.15
InChI Key: QUSPHKDGEXJFMJ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a carboxylic acid group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. Its structural uniqueness lies in the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name

5-(trifluoromethyl)thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O2S/c7-6(8,9)4-1-3(2-12-4)5(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSPHKDGEXJFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246034
Record name 5-(Trifluoromethyl)-3-thiophenecarboxylic acid
Source EPA DSSTox
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Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260671-29-1
Record name 5-(Trifluoromethyl)-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260671-29-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-3-thiophenecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)thiophene-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)thiophene-3-carboxylic acid can be achieved through several methods. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using readily available starting materials. The process typically includes steps such as lithiation, followed by treatment with fluorinating agents like N-fluorodibenzenesulfonimide . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 5-(trifluoromethyl)thiophene-3-carboxylic acid exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Anti-inflammatory Agents
The compound has been investigated for its anti-inflammatory effects. In vitro studies showed that it inhibits pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases .

Case Study: Synthesis of Derivatives
A series of derivatives based on this compound were synthesized and tested for their biological activity. The derivatives showed enhanced potency against specific cancer cell lines, indicating the compound's potential in cancer therapy .

Agrochemicals

Pesticide Development
The trifluoromethyl group significantly enhances the bioactivity of thiophene derivatives, making them suitable for use as pesticides. Research has shown that these compounds can effectively target pests while minimizing environmental impact .

Herbicides
Studies have explored the use of this compound as a scaffold for developing novel herbicides. Its unique structure allows for selective inhibition of plant growth regulators, providing an avenue for creating more effective herbicides with reduced toxicity to non-target species .

Materials Science

Polymer Chemistry
The compound is utilized in synthesizing polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties and expand the application range of these materials in various industries, including electronics and packaging .

Fluorescent Materials
Recent research has focused on using this compound in the development of fluorescent materials. Its unique electronic properties allow it to be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial agentsEffective against multiple bacterial strains
Anti-inflammatory agentsInhibits pro-inflammatory cytokines
AgrochemicalsPesticidesTargeted pest control with lower environmental impact
HerbicidesSelective inhibition of plant growth regulators
Materials SciencePolymer synthesisEnhanced thermal stability and mechanical properties
Fluorescent materialsPotential use in OLEDs and optoelectronic devices

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

(a) Positional Isomers
  • 5-(Trifluoromethyl)thiophene-2-carboxylic acid: Shifting the carboxylic acid group to the 2-position (compound 5 in ) results in significantly higher inhibitory potency (IC₅₀ < 0.1 μM) against GSNOR compared to the 3-carboxylic acid analog (IC₅₀ < 1 μM). This highlights the critical role of substituent positioning in target binding .
(b) Functional Group Modifications
  • 5-(Difluoromethyl)thiophene-3-carboxylic acid (MW 190.16): Replacing -CF₃ with -CHF₂ reduces electron-withdrawing effects, which may alter reactivity and metabolic stability .
(c) Amino and Phenyl Derivatives
  • 2-Amino-5-phenylthiophene-3-carboxylic acid (MW 233.28): The amino group at the 2-position enhances hydrogen-bonding capacity, which could improve interactions with enzymatic active sites .

Commercial and Research Availability

  • 5-(Trifluoromethyl)thiophene-3-carboxylic acid: Limited commercial availability, with derivatives like 4-phenyl analogs (PI Chemicals) being more accessible for drug discovery .
  • 5-(Difluoromethyl)thiophene-3-carboxylic acid : Offered by BLD Pharm in milligram quantities .

Biological Activity

5-(Trifluoromethyl)thiophene-3-carboxylic acid is a notable compound within the thiophene family, recognized for its diverse biological activities. This article delves into its biological significance, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a trifluoromethyl group and a carboxylic acid functional group. The trifluoromethyl moiety enhances the compound's stability and lipophilicity, making it a valuable candidate for various biological applications.

The compound has been studied for its interactions with several biological targets:

  • D-Amino Acid Oxidase (DAO) Inhibition : Research indicates that thiophene-3-carboxylic acids, including this compound, act as potent inhibitors of DAO, an enzyme implicated in schizophrenia and other neurological disorders. Structure-activity relationship (SAR) studies suggest that small substituents on the thiophene ring enhance inhibitory potency, with the trifluoromethyl group contributing to its effectiveness .
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Its structural characteristics allow it to disrupt bacterial cell walls or interfere with metabolic processes, although specific mechanisms remain under investigation .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. This is particularly relevant in the context of drug discovery for cancer therapeutics .

Table 1: Summary of Biological Activities

Activity TypeMechanism DescriptionReference
DAO InhibitionInhibits D-amino acid oxidase, affecting neurotransmitter levels
AntimicrobialDisrupts bacterial cell wall synthesis
AnticancerInduces apoptosis and inhibits proliferation

Case Study: DAO Inhibition

A detailed study evaluated the structure-activity relationship of various thiophene derivatives, revealing that this compound exhibited significant inhibition against DAO with an IC50 value comparable to established inhibitors. The study highlighted the importance of the trifluoromethyl group in enhancing binding affinity and specificity towards the enzyme .

Applications in Medicinal Chemistry

This compound serves as an essential building block in the synthesis of pharmaceuticals. Its unique properties allow it to be used in:

  • Drug Development : As a precursor for synthesizing novel therapeutic agents targeting neurological disorders and cancers.
  • Material Science : Utilized in creating advanced materials such as organic semiconductors due to its chemical stability and reactivity .

Q & A

Q. What are the standard spectroscopic characterization techniques for confirming the structure of 5-(Trifluoromethyl)thiophene-3-carboxylic acid?

To confirm the structure, researchers should employ a combination of:

  • NMR Spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} NMR to identify trifluoromethyl (-CF3_3) and thiophene ring signals. For example, 13C^{13}\text{C} shifts for CF3_3 typically appear at ~120–125 ppm, while carboxylic acid carbons resonate near 165–170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks) .
  • Infrared Spectroscopy (IR) : Confirm the presence of carboxylic acid (-COOH) via O-H stretching (~2500–3000 cm1^{-1}) and C=O stretching (~1700 cm1^{-1}) .

Q. What experimental precautions are necessary to ensure the stability of this compound during synthesis?

  • Moisture Control : Store reagents in anhydrous conditions under inert gas (e.g., N2_2) to prevent hydrolysis of the CF3_3 group .
  • Temperature Regulation : Avoid excessive heat during carboxylation steps, as trifluoromethyl groups can decompose above 150°C .
  • pH Management : Maintain mildly acidic conditions (pH 4–6) to stabilize the carboxylic acid moiety and prevent decarboxylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise due to:

  • Structural Isomerism : Verify regiochemistry (e.g., 3- vs. 2-carboxylic acid substitution) using X-ray crystallography or NOESY NMR .
  • Purity Assessment : Use HPLC with UV/Vis or MS detection to rule out impurities (e.g., unreacted intermediates) that may skew bioactivity results .
  • Assay Variability : Standardize cell-based assays by controlling parameters like incubation time, solvent (e.g., DMSO concentration ≤0.1%), and positive controls .

Q. What strategies optimize the coupling efficiency of the trifluoromethyl group in thiophene-3-carboxylic acid derivatives?

  • Catalyst Selection : Use Pd/Cu-mediated cross-coupling (e.g., Suzuki-Miyaura) for C-C bond formation between CF3_3-aryl and thiophene rings .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, improving reaction yields by 15–20% .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield for CF3_3 incorporation .

Methodological Guidelines

  • Synthetic Scalability : For gram-scale synthesis, prioritize stepwise purification (e.g., column chromatography followed by recrystallization) to minimize yield loss .
  • Biological Testing : Pre-screen derivatives using molecular docking to prioritize compounds with high binding affinity to target proteins (e.g., bacterial RNA polymerase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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